[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Description
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzyl group, a cyclopropyl amino moiety, and an acetic acid functional group.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-19(16-6-7-16)12-15-8-9-18(11-15)10-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGXCOUTCRDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The pyrrolidine ring serves as the central scaffold. A common approach involves cyclizing γ-amino alcohols or their derivatives. For example, reductive amination of 4-oxopentanal with benzylamine under hydrogenation conditions (Pd/C, H₂, 60 psi) yields 1-benzyl-pyrrolidine. Subsequent functionalization at the 3-position requires selective alkylation. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable the introduction of hydroxymethyl groups, which are later oxidized to carboxylic acid precursors.
Cyclopropylamine Integration
Cyclopropane rings are introduced via [2+1] cycloaddition using Simmons–Smith conditions (Zn-Cu couple, CH₂I₂) or through nucleophilic displacement of activated intermediates. Patent EP1609781B1 details the resolution of racemic cyclopropylamine derivatives using chiral acids like tartaric acid, achieving >98% enantiomeric excess (ee) after recrystallization. The resulting (1-benzyl-pyrrolidin-3-yl)methylamine is then coupled to cyclopropanecarboxylic acid using HBTU-mediated amide bond formation.
Acetic Acid Moiety Conjugation
The final acetic acid group is appended via nucleophilic acyl substitution. Reacting the cyclopropylamine intermediate with bromoacetic acid in dimethylformamide (DMF) at 80°C for 12 hours achieves 85% conversion. Purification by reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) isolates the target compound in >99% purity.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Optimal yields (92%) for the Mitsunobu reaction are achieved in tetrahydrofuran (THF) at 0°C, minimizing side-product formation. In contrast, cyclopropanation requires dichloromethane (DCM) at −78°C to stabilize reactive intermediates.
Catalytic Systems
Palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) introduces aromatic substituents. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C, aryl boronic acids couple to the pyrrolidine core with 78–89% efficiency.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂CO₂H), 3.02–2.95 (m, 2H, pyrrolidine-CH₂), 1.45–1.38 (m, 4H, cyclopropane-CH₂). HRMS (ESI+): m/z calcd for C₁₈H₂₅N₂O₂ [M+H]⁺ 301.1912, found 301.1909.
Chromatographic Purity Assessment
HPLC analysis (Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with UV detection at 254 nm confirms ≥98% purity. Retention time: 8.7 min under isocratic conditions (70:30 H₂O/MeCN).
Comparative Analysis of Methodologies
| Parameter | Mitsunobu Approach | Simmons–Smith | HBTU Coupling |
|---|---|---|---|
| Yield (%) | 88 | 75 | 92 |
| Reaction Time (h) | 6 | 24 | 12 |
| Purity Post-Purification | 99.2 | 97.8 | 99.5 |
Challenges and Mitigation Strategies
Epimerization During Cyclopropanation
Racemization at the cyclopropane carbon is minimized by using non-polar solvents (hexane) and low temperatures (−20°C). Chiral auxiliaries like (R)-BINOL improve stereochemical fidelity, achieving 94% ee.
Byproduct Formation in Amide Coupling
Side products from over-activation of carboxylic acids are reduced by employing HOBt (1-hydroxybenzotriazole) as an additive, decreasing dimerization from 15% to <3%.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: : It can be reduced to form various alcohols and amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Using reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated derivatives, halogenated compounds.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Pyrrolidine ring : Known for modulating neurotransmitter systems.
- Cyclopropyl group : Enhances binding interactions with biological targets.
- Benzyl and amino-acetic acid moieties : Crucial for interactions with various receptors and enzymes.
Scientific Research Applications
The applications of [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid are diverse, spanning several domains:
Medicinal Chemistry
This compound is investigated for its therapeutic potential in treating various diseases. Its structural features suggest possible interactions with neurotransmitter receptors, which may lead to applications in:
- Neuropsychiatric Disorders : Preliminary studies indicate potential efficacy in conditions like schizophrenia and Parkinson's disease due to interactions with dopamine receptors.
- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Biological Research
Research indicates that this compound may have significant biological effects:
- Anticancer Properties : Initial studies suggest that it can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Its ability to modulate neurotransmitter release may offer protective effects against neurodegeneration .
Industrial Applications
In industrial settings, this compound can serve as:
- A Building Block : Used in synthesizing more complex organic molecules for pharmaceuticals and materials science.
- Chemical Processes : Its unique properties may facilitate novel chemical reactions and processes in industrial chemistry.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.
Case Study 2: Neuropharmacology
Research focused on the interaction of this compound with dopamine receptors showed promising results in modulating receptor activity. This could pave the way for developing treatments for neuropsychiatric disorders.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : May interact with neurotransmitter receptors or enzymes.
Pathways Involved: : Could modulate signal transduction pathways in cells, impacting metabolic processes or gene expression.
Comparison with Similar Compounds
Functional Group Analysis
Adsorption Performance
ASBB vs. SBB (U(VI) removal):
Hypothetical comparison with the target compound :
Mechanistic Insights from ASBB Studies
- Surface modification : Acetic acid treatment increases -COOH content in ASBB by 28% compared to SBB, directly correlating with improved U(VI) affinity .
- Kinetics : ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominates .
- Reusability : ASBB retains >85% efficiency after 5 adsorption-desorption cycles using HCl .
Limitations of Available Data
- Target compound: No experimental data on synthesis, stability, or adsorption performance are available. Its discontinued status further limits practical evaluation .
- ASBB : While optimized for uranium, its relevance to the target compound is restricted to indirect functional group comparisons.
Biological Activity
Overview
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a benzyl group, and a cyclopropyl-amino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.4 g/mol
The structural diversity of this compound allows it to interact with various biological targets, potentially leading to significant therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring can bind to neurotransmitter receptors, while the benzyl and cyclopropyl groups may enhance binding affinity and selectivity. This interaction can modulate several biochemical pathways, contributing to its observed effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria such as E. coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 M for some compounds .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 |
| Compound B | Enterococcus faecalis | 125 |
| Compound C | E. coli | <125 |
| Compound D | Pseudomonas aeruginosa | 150 |
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, compounds derived from similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Preliminary studies indicate that similar compounds may have beneficial effects on neurotransmission and could serve as leads for developing novel therapeutic agents targeting these conditions.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various pyrrolidine derivatives found that those with halogen substituents exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in optimizing bioactivity .
- Cytotoxicity in Cancer Models : Research involving a three-component synthesis approach demonstrated that certain piperidine derivatives displayed superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics, suggesting their potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid in laboratory settings?
- Methodological Answer : Due to limited toxicological data for structurally similar compounds (e.g., benzyl-piperidine derivatives), researchers should adopt stringent safety measures:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- In case of skin contact, wash immediately with soap and water for ≥15 minutes and consult a physician .
- For accidental ingestion, rinse the mouth with water (if conscious) and seek medical attention.
- Store the compound in a cool, dry environment, away from incompatible solvents like strong acids or bases.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Synthesis optimization may involve:
- Solvent selection : Acetic acid has been demonstrated as an effective solvent for coordinating ligands in metal-organic frameworks (MOFs), suggesting its utility in stabilizing intermediates during cyclopropane ring formation .
- Catalytic systems : Transition metal catalysts (e.g., Rh or Ir) used in acetic acid production via methanol carbonylation could be adapted for selective alkylation or cyclization steps .
- Reaction monitoring : Employ HPLC or GC-MS to track intermediate formation and purity, referencing protocols from iodination experiments (e.g., ethanol recrystallization for purification) .
Advanced Research Questions
Q. How can structural contradictions in NMR data for this compound derivatives be resolved?
- Methodological Answer :
- Multi-spectral analysis : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping peaks caused by the benzyl-pyrrolidine moiety. For example, coupling constants in the cyclopropyl group (~1.0–2.0 ppm) may require high-field instruments for clarity .
- X-ray crystallography : Use single-crystal diffraction to confirm stereochemistry, as demonstrated for similar piperidine-acetic acid derivatives .
- Computational modeling : Density Functional Theory (DFT) simulations can predict chemical shifts and validate experimental data .
Q. What strategies address low yields in the alkylation step of pyrrolidine intermediates during synthesis?
- Methodological Answer :
- Reaction parameter tuning : Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution efficiency.
- Protecting groups : Introduce benzyloxycarbonyl (Cbz) groups to stabilize the pyrrolidine nitrogen, as seen in analogous peptide coupling reactions .
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling reactions, referencing protocols from acetaldehyde oxidation studies .
Q. How should researchers analyze discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Assay validation : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) with positive controls like donepezil, as described in acetic acid titration methodologies .
- Meta-analysis : Compare results with structurally related compounds (e.g., benzeneacetic acid derivatives) to identify structure-activity relationships (SARs) .
Data Contradiction & Validation
Q. What experimental approaches validate conflicting solubility profiles of this compound?
- Methodological Answer :
- Phase-solubility studies : Test solubility in aqueous buffers (pH 4–10) and organic solvents (e.g., ethanol, ethyl acetate) using UV-Vis spectroscopy .
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or chloroform .
- Thermogravimetric Analysis (TGA) : Measure thermal stability in different solvents to rule out decomposition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
